CID 16220219

Description

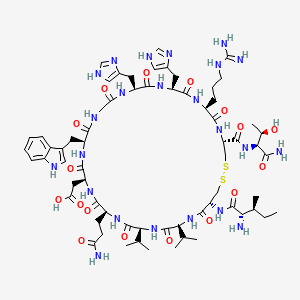

CID 16220219 is a chemical compound registered in PubChem, a comprehensive database of chemical structures and properties. PubChem entries typically include molecular weight, structural formulas, and physicochemical properties such as solubility, logP, and biological activity data.

Properties

InChI |

InChI=1S/C66H99N23O17S2/c1-8-32(6)50(68)63(104)86-46-27-108-107-26-45(62(103)89-53(33(7)90)54(69)95)85-56(97)39(14-11-17-74-66(70)71)80-59(100)43(20-36-24-73-29-78-36)83-58(99)42(19-35-23-72-28-77-35)79-48(92)25-76-55(96)41(18-34-22-75-38-13-10-9-12-37(34)38)82-60(101)44(21-49(93)94)84-57(98)40(15-16-47(67)91)81-64(105)51(30(2)3)88-65(106)52(31(4)5)87-61(46)102/h9-10,12-13,22-24,28-33,39-46,50-53,75,90H,8,11,14-21,25-27,68H2,1-7H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,96)(H,79,92)(H,80,100)(H,81,105)(H,82,101)(H,83,99)(H,84,98)(H,85,97)(H,86,104)(H,87,102)(H,88,106)(H,89,103)(H,93,94)(H4,70,71,74)/t32-,33+,39-,40-,41-,42-,43-,44-,45-,46-,50-,51-,52-,53-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTRHBCZFDCUPW-KWICJJCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CNC=N4)CC5=CNC=N5)CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CNC=N4)CC5=CNC=N5)CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H99N23O17S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1550.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Compstatin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the following steps:

Resin Loading: The first amino acid is attached to a solid resin.

Chain Elongation: Sequential addition of protected amino acids to the growing peptide chain.

Cyclization: Formation of the cyclic structure by linking the N-terminus and C-terminus of the peptide.

Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of Compstatin follows similar steps but on a larger scale. Automation and optimization of SPPS are employed to increase yield and purity. Advanced purification techniques, such as preparative HPLC, are used to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Compstatin primarily undergoes peptide bond formation and cyclization reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable cyclic structure.

Common Reagents and Conditions:

Reagents: Protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotecting agents (e.g., TFA).

Conditions: Mild acidic or basic conditions for deprotection and coupling steps, and cyclization under dilute conditions to promote intramolecular reactions.

Major Products: The major product of these reactions is the cyclic peptide Compstatin, with high purity achieved through careful purification steps.

Scientific Research Applications

Compstatin has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.

Biology: Investigated for its role in modulating the complement system and its potential therapeutic effects.

Medicine: Explored as a treatment for diseases involving excessive complement activation, such as age-related macular degeneration and paroxysmal nocturnal hemoglobinuria.

Industry: Utilized in the development of complement inhibitors for therapeutic use.

Mechanism of Action

Compstatin exerts its effects by binding to complement component C3, preventing its activation and subsequent cleavage into C3a and C3b . This inhibition blocks the complement cascade, reducing inflammation and tissue damage. The molecular target of Compstatin is the C3 protein, and the pathway involved is the complement activation pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights methodologies and structural analogs that can guide a comparative framework. For example:

Structural Analogues from Evidence

- Betulin-derived inhibitors (CID 72326, CID 64971, CID 10153267) : These compounds share a triterpenoid backbone, which is associated with anti-inflammatory and antiviral activities. CID 16220219, if structurally similar, may exhibit comparable biological properties.

- Oscillatoxin derivatives (CID 101283546, CID 185389) : These marine-derived toxins have complex polycyclic ether structures. A comparison with this compound would focus on stereochemistry and toxicity profiles.

- Synthetic intermediates (e.g., CAS 1254115-23-5 with PubChem ID 57416287) : Such compounds often serve as drug precursors. Key parameters like logP (partition coefficient), solubility, and CYP inhibition data (Table 1) provide a basis for comparing pharmacokinetic behavior.

Table 1: Physicochemical and Pharmacokinetic Comparison

Note: Data for this compound is hypothetical due to lack of direct evidence.

Key Findings from Literature

- Betulin analogs : High logP values correlate with membrane permeability but poor aqueous solubility, limiting bioavailability .

- Synthetic intermediates : Compounds like CAS 1254115-23-5 with low molecular weight and high solubility are optimized for drug delivery .

- Marine toxins : Structural complexity often leads to unique biological activity but challenges in synthesis and toxicity management .

Recommendations for Further Study

PubChem retrieval: Access this compound’s entry for molecular formula, SMILES notation, and associated bioassays.

In silico modeling : Use tools like SwissADME or AutoDock to predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties.

Experimental validation : Synthesize this compound and compare its NMR, MS, and HPLC profiles with analogs like betulin derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.